A Technical Guide to the Synthesis, Characterization, and Predicted Properties of 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde
A Technical Guide to the Synthesis, Characterization, and Predicted Properties of 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde
Abstract
4,5-Dichloro-2-(difluoromethoxy)benzaldehyde is a halogenated aromatic aldehyde poised to be a valuable building block for medicinal chemistry and materials science. Its unique combination of a dichlorinated benzene ring, a metabolically robust difluoromethoxy group, and a synthetically versatile aldehyde function offers a powerful scaffold for developing novel therapeutic agents and functional materials. The difluoromethoxy moiety, in particular, is a well-regarded bioisostere for hydroxyl or methoxy groups, capable of enhancing metabolic stability, modulating lipophilicity, and altering pKa to improve pharmacokinetic profiles. This guide provides a comprehensive framework for the synthesis, purification, and characterization of this target compound. We present a robust, step-by-step synthetic protocol, detail the expected analytical signatures for rigorous quality control, and discuss the predicted chemical properties and reactivity to enable its application in research and development.
Introduction: The Strategic Value of the Constituent Moieties
The rational design of small molecules in drug discovery hinges on the strategic incorporation of functional groups that confer desirable physicochemical and pharmacological properties. 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde is a prime example of a scaffold designed with this principle in mind, integrating three key structural motifs.
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The Dichlorinated Aromatic Core: The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's electronic landscape. These electron-withdrawing groups deactivate the ring towards further electrophilic substitution, but also provide potential vectors for cross-coupling reactions. Furthermore, halogen atoms can engage in halogen bonding, a specific non-covalent interaction that can be crucial for ligand-protein binding.
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The Difluoromethoxy Group (-OCF₂H): This functional group is of paramount importance in modern medicinal chemistry. It serves as a lipophilic hydrogen bond donor and is more metabolically stable than a classic methoxy group, which is susceptible to O-demethylation by cytochrome P450 enzymes. The introduction of the -OCF₂H group can favorably modulate a molecule's LogP, improving its permeability and overall pharmacokinetic profile.
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The Benzaldehyde Functional Group: The aldehyde is one of the most versatile functional groups in organic synthesis. It serves as a critical electrophilic handle for a vast array of transformations, including reductive amination to form amines, Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes, and participation in multi-component reactions to rapidly build molecular complexity.[1]
This guide provides the necessary theoretical and practical foundation for researchers to synthesize and utilize this promising, yet not commercially cataloged, chemical entity.
Predicted Physicochemical Properties and Data
While experimental data for the title compound is not available in public literature, we can predict its core properties with high confidence based on its structure and data from closely related analogs. These estimations are crucial for planning synthesis, purification, and subsequent reactions.
| Property | Predicted Value / Information | Basis for Prediction |
| Molecular Formula | C₈H₄Cl₂F₂O₂ | Calculated from structure |
| Molecular Weight | 241.02 g/mol | Calculated from atomic weights |
| Appearance | Predicted to be a white to off-white solid or a high-boiling point liquid | Based on analogs like 4-chloro-2-(difluoromethoxy)benzaldehyde (powder)[2] |
| Boiling Point | > 220 °C | Extrapolated from analogs like p-(difluoromethoxy)benzaldehyde (222 °C) and dichlorinated benzaldehydes[3] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, DMF, DMSO); Insoluble in water | General property of halogenated aromatic aldehydes |
| CAS Number | Not assigned | Compound not found in major chemical databases |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde can be efficiently achieved from the commercially available starting material, 3,4-dichlorophenol. The proposed pathway involves an ortho-formylation followed by a nucleophilic difluoromethylation.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 2-hydroxy-4,5-dichlorobenzaldehyde as a key intermediate, which can be derived from 3,4-dichlorophenol.
Caption: Retrosynthetic pathway for the target compound.
Detailed Experimental Protocol
Causality Behind Experimental Choices: This protocol is designed for robustness and scalability. The choice of reagents and conditions is based on established, high-yielding transformations, prioritizing safety and ease of purification.
Step 1: Ortho-Formylation of 3,4-Dichlorophenol to Yield 2-Hydroxy-4,5-dichlorobenzaldehyde
The Duff reaction is selected for this step. It is a formylation method specific to phenols that favors ortho-substitution, driven by the directing effect of the hydroxyl group. It uses hexamethylenetetramine (HMTA) as the formylating agent precursor in an acidic medium.
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Materials:
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3,4-Dichlorophenol (1.0 eq)
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Hexamethylenetetramine (HMTA) (2.0 eq)
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Glycerol (as solvent)
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Boric Acid (optional, as catalyst)
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Hydrochloric acid (37%)
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Ethyl acetate
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Brine
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Procedure:
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To a three-necked flask equipped with a mechanical stirrer and reflux condenser, add 3,4-dichlorophenol and glycerol. Stir until a homogenous solution is formed.
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Add hexamethylenetetramine to the mixture.
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Heat the reaction mixture to 140-150 °C and maintain for 4-6 hours. The reaction progress should be monitored by TLC.
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Cool the mixture to approximately 90 °C and add a 1:1 solution of 37% HCl and water. A vigorous reaction will occur. Heat the mixture at 100 °C for 30 minutes to hydrolyze the intermediate imine.
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Cool the reaction to room temperature and extract the product into ethyl acetate (3x volumes).
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Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2-hydroxy-4,5-dichlorobenzaldehyde.
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Step 2: Difluoromethylation of 2-Hydroxy-4,5-dichlorobenzaldehyde
This key transformation introduces the difluoromethoxy group. The reaction proceeds via the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack the difluoromethylating agent. Sodium chlorodifluoroacetate is a safe and effective reagent that generates difluorocarbene in situ upon heating, which is then trapped to form the desired product.[4][5]
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Materials:
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2-Hydroxy-4,5-dichlorobenzaldehyde (1.0 eq)
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Sodium chlorodifluoroacetate (1.5 - 2.0 eq)
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Potassium carbonate (K₂CO₃, 2.0 eq)
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N,N-Dimethylformamide (DMF) (anhydrous, as solvent)
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Diethyl ether or Ethyl acetate
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Water
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Procedure:
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In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), suspend potassium carbonate in anhydrous DMF.
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Add the 2-hydroxy-4,5-dichlorobenzaldehyde to the suspension.
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Add sodium chlorodifluoroacetate portion-wise to the stirred mixture.
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Heat the reaction mixture to 80-100 °C. The progress should be monitored by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
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Cool the reaction to room temperature and pour it into a beaker of ice water.
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Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes).
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Combine the organic extracts, wash with water (2x) and brine (1x) to remove residual DMF, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford the final product, 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde.
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Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Proposed Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure and purity of the newly synthesized compound.
| Analytical Technique | Expected Results and Key Signatures |
| ¹H NMR | - Aldehyde (CHO): Singlet, ~9.8-10.2 ppm.- Aromatic (Ar-H): Two singlets in the aromatic region, ~7.5-8.0 ppm.- Difluoromethoxy (OCF₂H): Triplet (t) with a large coupling constant (²JH-F ≈ 70-75 Hz), ~6.5-7.0 ppm. |
| ¹³C NMR | - Aldehyde (C=O): ~185-190 ppm.- Aromatic (Ar-C): Multiple signals ~110-150 ppm. Carbons attached to Cl and the OCF₂H group will show characteristic shifts.- Difluoromethoxy (OCF₂H): Triplet (t) with a large ¹JC-F coupling constant, ~115-120 ppm. |
| ¹⁹F NMR | - Difluoromethoxy (OCF₂H): Doublet (d) with a large coupling constant (²JF-H ≈ 70-75 Hz). |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular weight.- Isotopic Pattern: A characteristic pattern for two chlorine atoms (M, M+2, M+4) with relative intensities of approximately 9:6:1. |
| Infrared (IR) Spectroscopy | - C=O Stretch (Aldehyde): Strong absorption band around 1690-1710 cm⁻¹.- C-F Stretch: Strong, characteristic bands in the 1000-1200 cm⁻¹ region.- C-Cl Stretch: Bands in the 600-800 cm⁻¹ region. |
| Purity (HPLC/GC) | >95% purity is expected after chromatographic purification. |
Reactivity and Synthetic Utility
The synthesized 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde is a versatile intermediate for further synthetic elaboration.
Caption: Potential downstream reactions of the title compound.
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Reductive Amination: The aldehyde can readily react with primary or secondary amines to form an imine, which can be subsequently reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the corresponding amine. This is a cornerstone reaction in library synthesis for drug discovery.
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Condensation and Cyclization Reactions: It can serve as the aldehyde component in various named reactions, such as the Biginelli or Hantzsch reactions, to construct heterocyclic scaffolds.[6]
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Nucleophilic Addition: The aldehyde is susceptible to attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.
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Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to different functional group manifolds.
Safety and Handling
As a novel chemical, 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde must be handled with care, assuming it is hazardous until proven otherwise. Safety protocols should be based on analogous structures.
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Hazard Classification (Predicted): Based on analogs like p-(difluoromethoxy)benzaldehyde, it is predicted to be a skin and eye irritant and may cause respiratory irritation.[7][8]
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Personal Protective Equipment (PPE):
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Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
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Eye Protection: Use chemical safety goggles or a face shield.
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Skin and Body Protection: Wear a lab coat.
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Respiratory Protection: Handle in a well-ventilated fume hood. Avoid breathing dust or vapors.[8]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Storing under an inert atmosphere (e.g., nitrogen) is recommended to prevent slow oxidation of the aldehyde to the carboxylic acid.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
4,5-Dichloro-2-(difluoromethoxy)benzaldehyde represents a high-value, synthetically accessible building block for researchers in drug development and materials science. While not commercially available, this guide has provided a detailed and scientifically grounded pathway for its synthesis and characterization. The strategic combination of its dichlorinated core, bioisosteric difluoromethoxy group, and reactive aldehyde handle makes it an attractive starting point for the creation of novel molecules with potentially enhanced biological activity and improved physicochemical properties. The protocols and predictive data herein are designed to empower researchers to confidently produce and utilize this compound in their discovery programs.
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